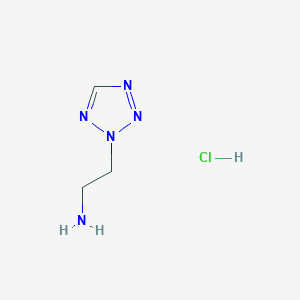

2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(tetrazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.ClH/c4-1-2-8-6-3-5-7-8;/h3H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKUEKQWIOEDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=N1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.

Chemical Reactions Analysis

2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to speed up the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole Derivatives

2-(5-Methyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine Hydrochloride ()

- Molecular Formula : C₄H₉ClN₅

- Molecular Weight : 186.6 g/mol

- Key Differences: The methyl group at the 5-position of the tetrazole ring increases hydrophobicity and may alter metabolic stability compared to the non-methylated parent compound.

2-(3-Ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine Dihydrochloride ()

Triazole-Based Analogs

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine Hydrochloride ()

- Molecular Formula : C₁₀H₁₃ClN₄

- Molecular Weight : 224.7 g/mol

- However, the triazole ring is less electron-deficient than tetrazole, affecting electronic interactions .

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine Hydrochloride ()

- Molecular Formula : C₁₀H₁₃ClN₄

- Molecular Weight : 224.7 g/mol

Oxazole and Thiadiazole Derivatives

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride ()

- Molecular Formula : C₆H₁₁ClN₂O

- Molecular Weight : 162.6 g/mol

- Key Differences : The oxazole ring, containing one oxygen atom, offers different hydrogen-bonding capabilities and reduced metabolic stability compared to tetrazoles .

2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride ()

- Molecular Formula : C₄H₉Cl₂N₃S

- Molecular Weight : 202.1 g/mol

Physicochemical Properties and Pharmacological Potential

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Relevance |

|---|---|---|---|---|

| Target Compound (Tetrazole) | C₃H₇ClN₅* | ~180.6 | Tetrazole, ethylamine | Bioisostere for carboxylic acids |

| 2-(5-Methyl-tetrazol-2-yl)ethylamine | C₄H₉ClN₅ | 186.6 | Methyl-tetrazole | Enhanced metabolic stability |

| 1-Phenyl-2-(triazol-2-yl)ethylamine | C₁₀H₁₃ClN₄ | 224.7 | Phenyl, triazole | Improved receptor binding |

| 2-(Oxazol-5-yl)ethylamine | C₆H₁₁ClN₂O | 162.6 | Oxazole | Moderate solubility, lower stability |

*Estimated based on structural analogs.

Pharmacological Insights

- Tetrazole Analogs : The high nitrogen content of tetrazoles mimics carboxylate groups, making them valuable in angiotensin II receptor blockers (e.g., losartan analogs). The target compound’s lack of methyl substitution may favor ionic interactions in biological systems .

- Triazole Analogs : Used in antifungal agents (e.g., fluconazole derivatives), triazoles offer broader synthetic versatility but require careful optimization to avoid toxicity .

- Oxazole/Thiadiazole Analogs : These heterocycles are prevalent in antimicrobial and anti-inflammatory drugs but often exhibit shorter half-lives than tetrazoles .

Biological Activity

2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride (CAS: 1201937-15-6) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 149.58 g/mol. The IUPAC name is 2-(2H-tetrazol-2-yl)ethan-1-amine hydrochloride. Its structure features a tetrazole ring, which is known for contributing to various biological activities.

Antitumor Activity

Recent studies have indicated that tetrazole-containing compounds exhibit significant antitumor properties. For example, the presence of the tetrazole moiety in related compounds has been correlated with cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the tetrazole ring can enhance activity against specific targets.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HT29 | 1.61 | Apoptosis induction |

| B | Jurkat | 1.98 | Cell cycle arrest |

The above table summarizes findings from a study where compounds similar to this compound were tested for their cytotoxic effects against cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives has also been documented. Compounds containing the tetrazole ring have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C | Staphylococcus aureus | 32 µg/mL |

| D | Escherichia coli | 64 µg/mL |

This table presents data from antimicrobial assays demonstrating that specific modifications in the tetrazole structure can lead to enhanced antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells through mitochondrial dysfunction.

- Antimicrobial Mechanisms : For its antimicrobial effects, the compound likely disrupts cellular processes essential for bacterial survival.

Case Studies

A notable case study involved the evaluation of a series of tetrazole derivatives in treating resistant strains of bacteria. The study highlighted that certain substitutions on the tetrazole ring significantly improved the antibacterial properties compared to standard antibiotics .

Another study focused on the antitumor efficacy of these compounds in vivo, demonstrating promising results in reducing tumor size in xenograft models .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with tetrazole derivatives and ethylamine precursors. Key steps include:

- Intermediate preparation : Reacting tetrazole derivatives with chloroethylamine under controlled pH and temperature to form the base compound .

- Hydrochloride salt formation : Treating the free base with HCl in ethanol, followed by crystallization .

- Purification : Flash column chromatography (e.g., 5% methanol/dichloromethane) or recrystallization from ethanol/water mixtures to achieve >98% purity, verified by LCMS and ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies proton environments, such as the ethylamine chain (δ 2.8–3.5 ppm) and tetrazole protons (δ 8.5–9.5 ppm) .

- LCMS : Confirms molecular weight (149.58 g/mol) and purity via [M+H]+ peaks .

- FTIR : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, tetrazole ring vibrations at 1500–1600 cm⁻¹) .

Q. What are the critical storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Avoid exposure to moisture and light, as the tetrazole ring is sensitive to UV degradation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis conditions?

- Methodological Answer :

- Quantum chemical calculations : Use software like Gaussian or COMSOL to model transition states and energy barriers for key steps (e.g., tetrazole-amine coupling) .

- Reaction path search : Employ algorithms (e.g., artificial force-induced reaction) to identify intermediates and byproducts, reducing trial-and-error experimentation .

- Machine learning : Train models on existing reaction datasets to predict optimal solvents (e.g., ethanol vs. THF) and catalysts (e.g., K₂CO₃) .

Q. How do electronic properties of the tetrazole ring influence the compound’s reactivity?

- Methodological Answer :

- DFT studies : Calculate electron density maps to identify nucleophilic/electrophilic sites. The tetrazole’s electron-deficient ring enhances reactivity in SN2 substitutions (e.g., with alkyl halides) .

- Comparative analysis : Benchmark against analogs (e.g., triazole derivatives) to quantify resonance stabilization effects on reaction rates .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, stoichiometry) and identify interactions causing variability .

- Cross-validation : Replicate reactions under identical conditions and compare with computational predictions to detect systemic errors .

- Advanced analytics : Employ HPLC-MS to trace low-abundance byproducts and propose mechanistic corrections (e.g., competing elimination pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.